molecular formula C8H8Cl2N4O B562103 2,3-Dichlorobenzamidyl Guanidine-13C2 CAS No. 1185047-08-8

2,3-Dichlorobenzamidyl Guanidine-13C2

Cat. No.: B562103
CAS No.: 1185047-08-8
M. Wt: 249.064
InChI Key: VCPDTPYRBILFCT-BFGUONQLSA-N
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Description

2,3-Dichlorobenzamidyl Guanidine-13C2 is a chemical compound with the molecular formula C6(13C)2H8Cl2N4O and a molecular weight of 249.07. It is primarily used in research settings, particularly in the field of proteomics . This compound is labeled with stable isotopes, making it valuable for various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichlorobenzamidyl Guanidine-13C2 typically involves the reaction of 2,3-dichlorobenzoyl chloride with guanidine in the presence of a base. The reaction is carried out under controlled conditions to ensure the incorporation of the 13C2 isotopes . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to maximize the incorporation of the 13C2 isotopes .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichlorobenzamidyl Guanidine-13C2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dichlorobenzamidyl Guanidine-13C2 is widely used in scientific research, including:

    Chemistry: As a stable isotope-labeled compound, it is used in studies involving reaction mechanisms and kinetics.

    Biology: Used in labeling and tracking molecules in biological systems to study their behavior and interactions.

    Medicine: Employed in drug development and pharmacokinetic studies to understand the metabolism and distribution of drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dichlorobenzamidyl Guanidine-13C2 involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The incorporation of 13C2 isotopes allows for detailed studies of these interactions using techniques such as nuclear magnetic resonance (NMR) spectroscopy .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorobenzamidyl Guanidine: Similar structure but without the 13C2 isotopes.

    2,4-Dichlorobenzamidyl Guanidine: Different position of chlorine atoms.

    3,4-Dichlorobenzamidyl Guanidine: Different position of chlorine atoms.

Uniqueness

2,3-Dichlorobenzamidyl Guanidine-13C2 is unique due to the incorporation of stable isotopes, which makes it particularly valuable for research applications. The presence of 13C2 isotopes allows for precise tracking and analysis of the compound in various chemical and biological systems .

Properties

IUPAC Name

2,3-dichloro-N-(diamino(113C)methylideneamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N4O/c9-5-3-1-2-4(6(5)10)7(15)13-14-8(11)12/h1-3H,(H,13,15)(H4,11,12,14)/i7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPDTPYRBILFCT-BFGUONQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)NN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)[13C](=O)NN=[13C](N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661910
Record name N''-[2,3-Dichlorobenzene-1-(oxo)(~13~C)methyl](~13~C)carbonohydrazonic diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185047-08-8
Record name N''-[2,3-Dichlorobenzene-1-(oxo)(~13~C)methyl](~13~C)carbonohydrazonic diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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